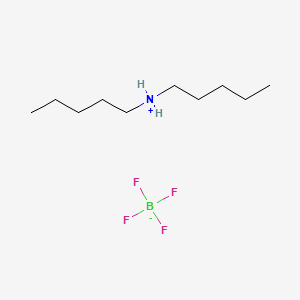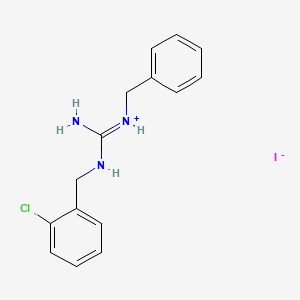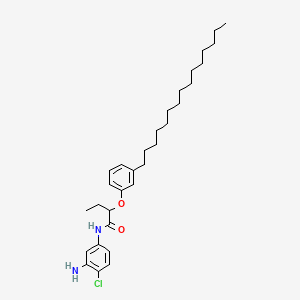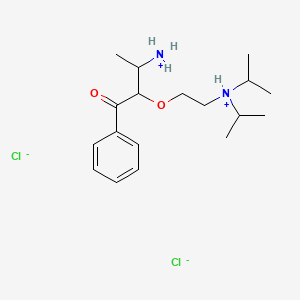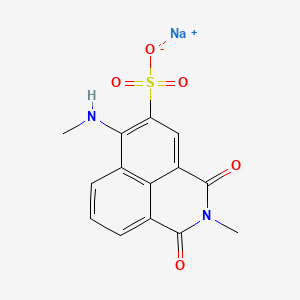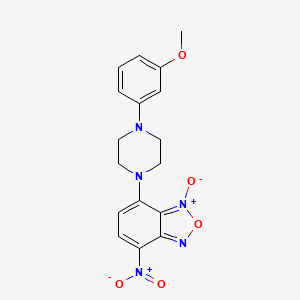
Benzofurazan, 7-(4-(3-methoxyphenyl)-1-piperazinyl)-4-nitro-, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofurazan, 7-(4-(3-methoxyphenyl)-1-piperazinyl)-4-nitro-, 1-oxide is a complex organic compound that belongs to the class of benzofurazans. Benzofurazans are heterocyclic compounds containing a benzene ring fused to a furan ring with a nitrogen atom. This particular compound is characterized by the presence of a 3-methoxyphenyl group attached to a piperazine ring, which is further connected to the benzofurazan core. The nitro group and the 1-oxide functionality add to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzofurazan, 7-(4-(3-methoxyphenyl)-1-piperazinyl)-4-nitro-, 1-oxide typically involves multi-step organic reactions. One common method includes the condensation of benzofurazan oxide with appropriate amines or piperazines. The reaction conditions often require the use of solvents like acetonitrile and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzofurazan, 7-(4-(3-methoxyphenyl)-1-piperazinyl)-4-nitro-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzofurazan ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the benzofurazan ring.
Scientific Research Applications
Benzofurazan, 7-(4-(3-methoxyphenyl)-1-piperazinyl)-4-nitro-, 1-oxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of Benzofurazan, 7-(4-(3-methoxyphenyl)-1-piperazinyl)-4-nitro-, 1-oxide involves its interaction with specific molecular targets. The nitro group and the 1-oxide functionality play crucial roles in its reactivity. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of various biochemical pathways, contributing to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzothiadiazine-1,1-dioxide: Another heterocyclic compound with similar structural features but different functional groups.
Pyrazoles: Compounds with a similar nitrogen-containing heterocyclic structure.
Uniqueness
Benzofurazan, 7-(4-(3-methoxyphenyl)-1-piperazinyl)-4-nitro-, 1-oxide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 3-methoxyphenyl group and the piperazine ring differentiates it from other benzofurazan derivatives, making it a valuable compound for various research applications.
Properties
CAS No. |
61785-72-6 |
|---|---|
Molecular Formula |
C17H17N5O5 |
Molecular Weight |
371.3 g/mol |
IUPAC Name |
4-[4-(3-methoxyphenyl)piperazin-1-yl]-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium |
InChI |
InChI=1S/C17H17N5O5/c1-26-13-4-2-3-12(11-13)19-7-9-20(10-8-19)15-6-5-14(21(23)24)16-17(15)22(25)27-18-16/h2-6,11H,7-10H2,1H3 |
InChI Key |
PEXDBFGSQYSJFM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3=CC=C(C4=NO[N+](=C34)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


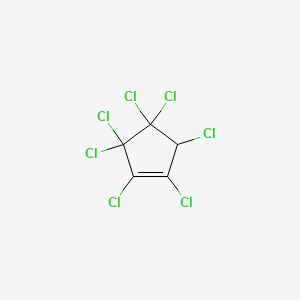


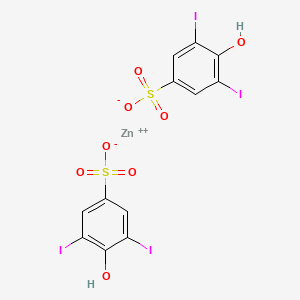
![2-Naphthalenesulfonamide, 6,7-bis[(phenylsulfonyl)oxy]-](/img/structure/B13757037.png)
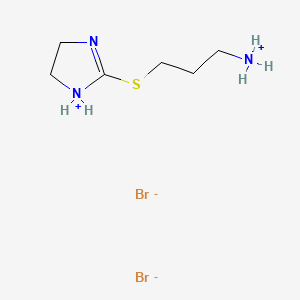

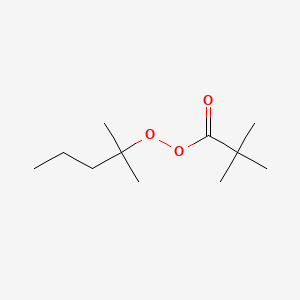
![N-(3,6-Dimethyl-5,7-dioxo-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-c]pyrimidin-8-yl)acetamide](/img/structure/B13757063.png)
